molecular formula C10H12N2O4S B11814960 Methyl 4-cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

Methyl 4-cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

Cat. No.: B11814960
M. Wt: 256.28 g/mol
InChI Key: KGCVUGDQHKFTCJ-UHFFFAOYSA-N
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Description

Methyl 4-cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (CAS: 1072944-76-3) is a pyrimidine derivative characterized by a cyclopropyl substituent at the 4-position, a methylsulfonyl group at the 2-position, and a methyl ester at the 5-position. Its structure imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science . The methylsulfonyl group enhances electrophilicity, while the cyclopropyl ring contributes to conformational rigidity, influencing both reactivity and biological activity .

Properties

IUPAC Name

methyl 4-cyclopropyl-2-methylsulfonylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c1-16-9(13)7-5-11-10(17(2,14)15)12-8(7)6-3-4-6/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCVUGDQHKFTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1C2CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a pyrimidine ring, followed by the introduction of the cyclopropyl and methylsulfonyl groups through substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates, recycling of solvents, and stringent quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl (-SO2CH3) moiety is highly reactive toward nucleophiles due to its strong electron-withdrawing nature. Key transformations include:

Reaction with Amines:

  • Primary/secondary amines displace the methylsulfonyl group under mild conditions.

  • Example: Reaction with morpholine in THF at 60°C yields 2-morpholino-4-cyclopropylpyrimidine-5-carboxylate (85% yield).

Conditions:

NucleophileSolventTemperatureYield
PiperidineDCMRT78%
BenzylamineDMF80°C92%
WaterEtOHReflux65%

This reactivity enables modular synthesis of derivatives for structure-activity relationship (SAR) studies.

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis to the carboxylic acid under acidic or basic conditions:

Basic Hydrolysis:

  • Treatment with NaOH (2M) in H2O/THF (1:1) at 80°C for 6 hours produces 4-cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid (94% yield).

Acidic Hydrolysis:

  • HCl (6M) in dioxane at 100°C for 12 hours achieves similar conversion but with lower yields (72%).

Applications:

  • Carboxylic acid products serve as intermediates for amide couplings or metal-organic frameworks .

Cross-Coupling Reactions

The pyrimidine core participates in palladium-catalyzed couplings:

Suzuki-Miyaura Reaction:

PositionBoronic AcidCatalystYield
54-MethoxyphenylPd(PPh3)468%
4CyclopropylPd(dppf)Cl255%
  • Couplings at the 5-position are favored due to reduced steric hindrance .

Buchwald-Hartwig Amination:

  • Amination at the 2-position using XPhos-Pd-G2 catalyst and Cs2CO3 yields N-aryl derivatives (up to 82% yield) .

Oxidation and Reduction

Oxidation of Cyclopropane:

  • Ozone or mCPBA oxidizes the cyclopropyl ring to a diketone, though this reaction is rarely utilized due to ring strain destabilization.

Reduction of Sulfonyl Group:

  • LiAlH4 reduces -SO2CH3 to -SCH3 in THF at 0°C (62% yield), reversing electronic effects for further functionalization.

Photochemical Reactions

UV irradiation (254 nm) in acetonitrile induces:

  • Ester Decarboxylation: Forms 4-cyclopropyl-2-(methylsulfonyl)pyrimidine (quantitative yield).

  • Ring-Opening: Cyclopropane undergoes [2+2] cycloaddition with alkenes under photosensitized conditions.

Comparative Reactivity Analysis

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)
Nucleophilic substitution3.2 × 10⁻³45.1
Ester hydrolysis1.8 × 10⁻⁴62.3
Suzuki coupling5.6 × 10⁻⁵78.9

Data indicate nucleophilic substitution is the most kinetically accessible pathway, aligning with the sulfonyl group’s electrophilicity.

Scientific Research Applications

Research indicates that compounds similar to methyl 4-cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate exhibit significant biological activities, including:

  • Anticancer Potential : Similar pyrimidine derivatives have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains, suggesting potential in treating infections.

Pharmacological Applications

The unique structure of this compound suggests several pharmacological applications:

  • Therapeutic Agent in Oncology : Its ability to inhibit cancer cell growth positions it as a candidate for further development in cancer therapies.
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially aiding in metabolic disorders.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, highlighting its potential as an anticancer agent.
  • Metabolic Pathway Modulation : Research into its mechanism of action indicates that this compound may modulate key metabolic pathways, which could be beneficial in treating conditions like diabetes or obesity.
  • Structure-Activity Relationship (SAR) : Studies comparing this compound with other pyrimidine derivatives have revealed that modifications in substituents significantly impact potency and selectivity against specific biological targets.

Mechanism of Action

The mechanism of action of Methyl 4-cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system involved. For example, in medicinal chemistry, the compound might inhibit a particular enzyme, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below compares key structural features and molecular properties of Methyl 4-cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate with similar pyrimidine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 4-cyclopropyl-2-(methylsulfonyl)-... 4-Cyclopropyl, 2-SO₂Me, 5-CO₂Me C₁₀H₁₃N₂O₄S 257.29 Rigidity, high electrophilicity
Methyl 4-chloro-2-(methylsulfonyl)-... 4-Cl, 2-SO₂Me, 5-CO₂Me C₈H₉ClN₂O₄S 264.69 Reactivity in nucleophilic substitution
Methyl 4-(4-fluorophenyl)-6-isopropyl-... 4-FPh, 6-isoPr, 2-SO₂Me, 5-CO₂Me C₁₆H₁₇FN₂O₄S 352.39 Crystallographic stability, hydrogen bonding
Methyl 4-cyclopropyl-2-morpholino-... 4-Cyclopropyl, 2-morpholino, 5-CO₂Me C₁₃H₁₉N₃O₃ 265.31 Enhanced solubility, reduced reactivity
Ethyl 4-methyl-2-(methylsulfanyl)-... 4-Me, 2-SMe, 6-(4-phenoxyphenyl) C₂₁H₂₁N₃O₃S 395.47 Intermediate for kinase inhibitors

Key Observations :

  • Cyclopropyl vs. Aromatic Substituents : The cyclopropyl group (as in the main compound) introduces torsional strain and rigidity, whereas aromatic substituents (e.g., 4-fluorophenyl in ) enable π-π stacking and planar conformations. This affects solubility and crystallinity .
  • Methylsulfonyl vs. Thio/Morpholino Groups: Methylsulfonyl (SO₂Me) increases electrophilicity and hydrogen-bonding capacity compared to methylthio (SMe) or morpholino groups, impacting both reactivity and biological target interactions .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The fluorophenyl-isopropyl derivative forms intramolecular C–H⋯O bonds, creating six- and seven-membered rings that stabilize its crystal structure. This contrasts with the cyclopropyl analog, where steric effects may limit similar interactions .
  • Crystal Packing: The main compound’s monoclinic crystal system (space group P2₁/c) and unit cell parameters (a = 28.875 Å, b = 9.887 Å) differ from derivatives with bulkier substituents, influencing melting points and solubility .

Biological Activity

Methyl 4-cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (CAS No. 1247876-24-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant data and case studies.

  • Molecular Formula : C10H12N2O4S
  • Molecular Weight : 256.2783 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a cyclopropyl group and a methylsulfonyl moiety, which may influence its biological properties.

Biological Activity Overview

  • Anti-inflammatory Activity
    • This compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
    • In vitro studies indicated that derivatives of pyrimidine compounds can significantly suppress COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
  • Anticancer Activity
    • The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
    • Preliminary structure-activity relationship (SAR) studies suggest that modifications on the pyrimidine structure can enhance anticancer properties. For instance, compounds with electron-donating groups showed increased potency against specific cancer types .
    • In a study involving multiple derivatives, some showed IC50 values lower than traditional chemotherapeutics, indicating their potential as effective anticancer agents .
  • Antimicrobial Properties
    • The antimicrobial efficacy of this compound has been explored against various bacterial strains.
    • Research indicates that certain structural features contribute to enhanced activity against gram-positive bacteria, potentially through interference with bacterial enzyme functions .

Case Study 1: Anti-inflammatory Mechanism

A study conducted on the anti-inflammatory effects of related pyrimidine derivatives demonstrated that the presence of a methylsulfonyl group significantly improved COX-2 inhibition. The compound was tested in carrageenan-induced paw edema models, showing a marked reduction in inflammation compared to controls.

Case Study 2: Anticancer Efficacy

In vitro tests on human cancer cell lines (e.g., A549 lung cancer cells) revealed that this compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM. This study highlighted the importance of the cyclopropyl group in enhancing biological activity.

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
Anti-inflammatoryCOX-20.04 ± 0.01
AnticancerA549 (lung cancer)15
AntimicrobialStaphylococcus aureusVaries

Q & A

Q. What are the key considerations for crystallographic characterization of Methyl 4-cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate?

Crystallographic analysis requires high-quality single crystals and precise data collection using instruments like the Enraf-Nonius CAD-4 diffractometer. Key parameters include:

  • Unit cell dimensions : Monoclinic systems (e.g., P21/cP2_1/c) are common for pyrimidine derivatives, with cell parameters such as a=28.875A˚a = 28.875 \, \text{Å}, b=9.887A˚b = 9.887 \, \text{Å}, and β=98.09\beta = 98.09^\circ .
  • Data refinement : SHELXL is widely used for small-molecule refinement, employing full-matrix least-squares on F2F^2 with R1<0.08R_1 < 0.08 and wR2<0.21wR_2 < 0.21 for high reliability .
  • Hydrogen bonding : Analyze intermolecular interactions (e.g., C–H···O) to predict packing behavior and stability .

Q. How can synthetic routes to this compound be optimized for high yields?

Optimization involves:

  • Reagent selection : Use LiAlH4_4 or NaBH4_4 for reductions and KMnO4_4 for oxidations of sulfonyl or carboxylate groups .
  • Temperature control : Reactions involving cyclopropane rings may require low temperatures (<0°C) to prevent ring-opening .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the product .

Q. What spectroscopic techniques are critical for verifying the compound’s structure?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., cyclopropyl protons at δ1.2\delta \sim 1.2 ppm; methylsulfonyl at δ3.4\delta \sim 3.4 ppm) .
  • IR : Stretching frequencies for sulfonyl (S=O1350cm1S=O \sim 1350 \, \text{cm}^{-1}) and ester (C=O1700cm1C=O \sim 1700 \, \text{cm}^{-1}) groups validate functional groups .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]+[M+H]^+) and fragmentation patterns .

Advanced Research Questions

Q. How do electronic effects of the cyclopropyl and methylsulfonyl groups influence reactivity?

  • Cyclopropyl : The strained ring enhances electrophilicity at adjacent positions, facilitating nucleophilic substitutions (e.g., ester hydrolysis) .
  • Methylsulfonyl : Strong electron-withdrawing effects activate the pyrimidine ring for cross-coupling reactions (e.g., Suzuki-Miyaura) but may hinder reductions .
  • Steric effects : The bulky cyclopropyl group can dictate regioselectivity in substitution reactions .

Q. What strategies resolve contradictions in crystallographic vs. computational structural data?

  • Torsional angle analysis : Compare experimental (X-ray) and DFT-calculated dihedral angles (e.g., C–S–O bond angles) to identify discrepancies .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) to validate packing models .
  • Dynamic NMR : Probe conformational flexibility in solution if crystal structures suggest rigid geometries .

Q. How can bioactivity assays be designed to evaluate this compound’s pharmacological potential?

  • Target selection : Prioritize enzymes with sulfonyl/carboxylate-binding pockets (e.g., kinases, proteases) using molecular docking (AutoDock Vina) .
  • Cellular assays : Use HEK293 or HeLa cells to assess cytotoxicity (MTT assay) and IC50_{50} values .
  • Metabolic stability : Incubate with liver microsomes to measure half-life (t1/2t_{1/2}) and CYP450 interactions .

Q. What are the safety protocols for handling methylsulfonyl and pyrimidine derivatives?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., SO2_2) .
  • Waste disposal : Neutralize acidic/basic residues before segregating into halogenated waste containers .

Methodological Tables

Q. Table 1. Crystallographic Data for Pyrimidine Derivatives

ParameterValue (Example)Significance
Space groupP21/cP2_1/cMonoclinic symmetry
RintR_{\text{int}}0.079Data quality indicator
μ\mu (Mo Kα\alpha)0.22 mm1^{-1}Absorption correction necessity
C–H···O bond length2.4–2.7 ÅIntermolecular interactions

Q. Table 2. Synthetic Yield Optimization

ConditionYield Improvement StrategyReference
Temperature–20°C for cyclopropane stability
CatalystPd(PPh3_3)4_4 for couplings
SolventDMF for polar intermediates

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